

Introduction: The Strategic Value of the Trifluoromethyl-Pyridazine Core

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Compound of Interest

Compound Name:	3-Methyl-6-(trifluoromethyl)pyridazine
Cat. No.:	B3087456

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The pyridazine ring system is a privileged scaffold in drug discovery, valued as a bioisosteric replacement for phenyl rings that can offer improved physicochemical properties.[\[1\]](#) The strategic incorporation of a trifluoromethyl (-CF₃) group further enhances its desirability. The -CF₃ moiety is a cornerstone of modern medicinal chemistry, known to significantly improve a molecule's:

- Metabolic Stability: By blocking sites of oxidative metabolism.[\[2\]](#)
- Lipophilicity: Aiding in cell membrane permeability and bioavailability.[\[2\]](#)[\[3\]](#)
- Binding Affinity: Through favorable interactions with protein targets.[\[3\]](#)[\[4\]](#)
- Electronic Properties: The strong electron-withdrawing nature of the group can modulate the pKa of nearby functionalities.[\[5\]](#)

This combination of the pyridazine core and the trifluoromethyl group makes 6-(trifluoromethyl)pyridazine derivatives highly attractive for developing novel therapeutics, particularly in oncology and infectious diseases.[\[3\]](#)[\[6\]](#) This guide provides the foundational chemistry required to explore this promising chemical space, centered around the pivotal role of the 3-chloro precursor.

Core Compound Profile: 3-Chloro-6-(trifluoromethyl)pyridazine

The primary gateway to the target scaffold is 3-Chloro-6-(trifluoromethyl)pyridazine. A thorough understanding of its properties is essential for its effective use in synthesis.

Chemical Structure:



Figure 1. Structure of 3-Chloro-6-(trifluoromethyl)pyridazine

Physicochemical and Identification Data:

Property	Value	References
CAS Number	258506-68-2	[7][8][9][10][11]
Molecular Formula	C ₅ H ₂ ClF ₃ N ₂	[8][12]
Molecular Weight	182.53 g/mol	[8][12]
Appearance	White to off-white solid	[13]
Melting Point	55-59 °C	[7][12]
Boiling Point	233.3 ± 35.0 °C at 760 mmHg	[8]
Density	1.5 ± 0.1 g/cm ³	[8]
SMILES	FC(F)(F)c1ccc(Cl)nn1	[10][12]
InChI Key	AZNKQIFEMQHORS-UHFFFAOYSA-N	[10][12]

Synthesis of the Core Scaffold

The most common and reliable method for synthesizing 3-Chloro-6-(trifluoromethyl)pyridazine involves the chlorination of its corresponding pyridazinone precursor, 6-(Trifluoromethyl)pyridazin-3(2H)-one. This transformation is typically achieved using a potent chlorinating agent like phosphorus oxychloride (POCl₃).



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Diagram 1. General synthetic scheme for the chlorination of the pyridazinone precursor.

Experimental Protocol: Synthesis via Chlorination

This protocol is a generalized procedure based on established methods for the chlorination of pyridazinones.[\[14\]](#)

Objective: To synthesize 3-Chloro-6-(trifluoromethyl)pyridazine from 6-(Trifluoromethyl)pyridazin-3(2H)-one.

Materials:

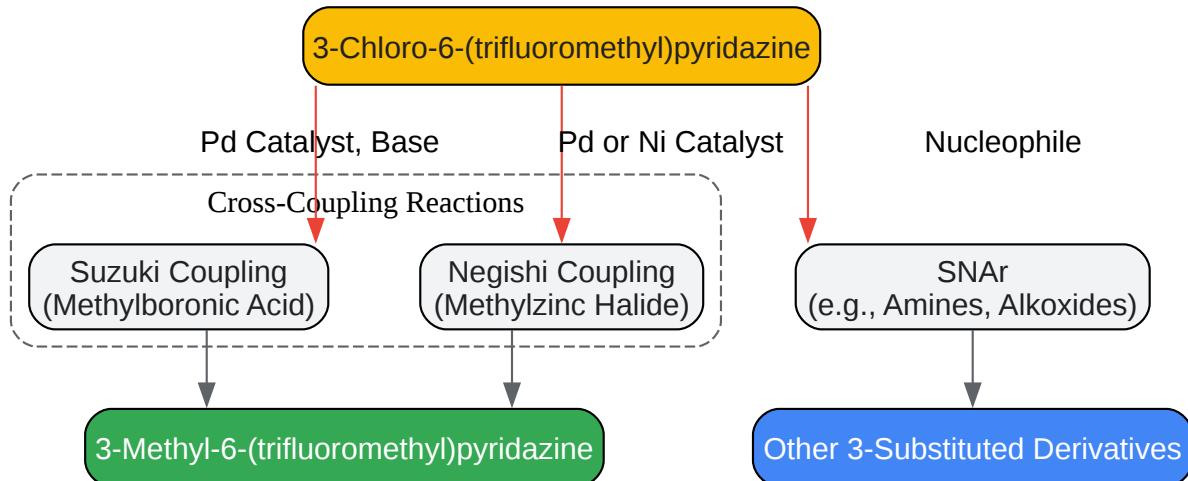
- 6-(Trifluoromethyl)pyridazin-3(2H)-one
- Phosphorus oxychloride (POCl_3)
- Crushed ice / Ice water
- Sodium bicarbonate (NaHCO_3) or Sodium carbonate (Na_2CO_3) solution
- Dichloromethane (DCM) or Ethyl acetate (EtOAc)
- Anhydrous magnesium sulfate (MgSO_4) or sodium sulfate (Na_2SO_4)
- Round-bottom flask with reflux condenser
- Heating mantle
- Separatory funnel
- Standard laboratory glassware

Procedure:

- Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, carefully add 6-(Trifluoromethyl)pyridazin-3(2H)-one (1.0 equivalent).
- Addition of Reagent: Under a fume hood, slowly add an excess of phosphorus oxychloride (POCl_3 , ~5-10 equivalents) to the flask. The reaction can be exothermic.
- Heating: Heat the reaction mixture to reflux (approximately 100-110 °C) and maintain for 2-4 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
- Quenching: After cooling the reaction mixture to room temperature, very slowly and carefully pour it onto a stirred beaker of crushed ice. Caution: This step is highly exothermic and releases HCl gas; perform in a well-ventilated fume hood.
- Neutralization: Slowly neutralize the acidic aqueous mixture by adding a saturated solution of NaHCO_3 or Na_2CO_3 until the pH is approximately 7-8.
- Extraction: Transfer the mixture to a separatory funnel and extract the product into an organic solvent like DCM or EtOAc (3x volumes).
- Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO_4 or Na_2SO_4 , filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
- Purification: The resulting crude solid can be purified by recrystallization or column chromatography on silica gel to yield pure 3-Chloro-6-(trifluoromethyl)pyridazine.

Key Reactions for Derivatization: Accessing 3-Methyl-6-(trifluoromethyl)pyridazine

The chlorine atom at the C-3 position of the pyridazine ring is an excellent leaving group, making it the prime site for functionalization via cross-coupling reactions or nucleophilic aromatic substitution (SNAr). This reactivity is the key to synthesizing the target molecule, **3-Methyl-6-(trifluoromethyl)pyridazine**.



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Diagram 2. Key synthetic pathways from the 3-chloro precursor to target derivatives.

Protocol 1: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a robust and widely used palladium-catalyzed reaction for forming C-C bonds.^{[1][15]} It is an excellent choice for introducing the methyl group.

Objective: To synthesize **3-Methyl-6-(trifluoromethyl)pyridazine** via Suzuki coupling.

Materials:

- 3-Chloro-6-(trifluoromethyl)pyridazine (1.0 equiv.)
- Methylboronic acid or a suitable ester derivative (1.2-1.5 equiv.)
- Palladium catalyst (e.g., $\text{Pd}(\text{PPh}_3)_4$, $\text{Pd}(\text{OAc})_2$, 2-5 mol%)
- Ligand (if needed, e.g., SPhos, XPhos, for $\text{Pd}(\text{OAc})_2$)^[16]
- Base (e.g., K_2CO_3 , Cs_2CO_3 , K_3PO_4 , 2-3 equiv.)^[16]
- Anhydrous, degassed solvent (e.g., Toluene, Dioxane, DME/Water mixture)

Procedure:

- **Inert Atmosphere:** To an oven-dried reaction vessel, add 3-Chloro-6-(trifluoromethyl)pyridazine, methylboronic acid, the base, the palladium catalyst, and the ligand (if used).
- **Solvent Addition:** Evacuate and backfill the vessel with an inert gas (Argon or Nitrogen) three times. Add the degassed solvent via syringe.
- **Heating:** Heat the reaction mixture with stirring to 80-110 °C for 4-24 hours. Monitor the reaction progress by TLC or LC-MS.
- **Workup:** After cooling, dilute the reaction with water and extract with an organic solvent (e.g., EtOAc).
- **Purification:** Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product via column chromatography to isolate **3-Methyl-6-(trifluoromethyl)pyridazine**.

Protocol 2: Negishi Cross-Coupling

The Negishi coupling utilizes an organozinc reagent and is often effective for substrates where other methods may fail.[\[17\]](#)

Objective: To synthesize **3-Methyl-6-(trifluoromethyl)pyridazine** via Negishi coupling.

Materials:

- 3-Chloro-6-(trifluoromethyl)pyridazine (1.0 equiv.)
- Methylzinc chloride or bromide (1.2-1.5 equiv., typically as a solution in THF)
- Palladium or Nickel catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), NiCl₂(dppf), 2-5 mol%)
- Anhydrous, degassed solvent (e.g., THF, Dioxane)

Procedure:

- **Inert Atmosphere:** To an oven-dried, inerted reaction vessel, add 3-Chloro-6-(trifluoromethyl)pyridazine and the catalyst.
- **Solvent and Reagent Addition:** Add the anhydrous, degassed solvent. Then, slowly add the methylzinc halide solution at room temperature.
- **Reaction:** Stir the mixture at room temperature or with gentle heating (40-60 °C) for 2-12 hours, monitoring by TLC or LC-MS.
- **Quenching and Workup:** Carefully quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl). Extract the product with an organic solvent.
- **Purification:** Dry, concentrate, and purify the crude material by column chromatography as described for the Suzuki coupling.

Applications in Drug Discovery and Chemical Biology

The 3-substituted-6-(trifluoromethyl)pyridazine scaffold is a key structural motif in the development of biologically active agents. The ability to readily synthesize analogs from the 3-chloro precursor allows for extensive Structure-Activity Relationship (SAR) studies. This scaffold is particularly relevant in the design of:

- **Kinase Inhibitors:** The pyridazine ring can act as a hinge-binding motif, while substituents at the 3- and 6-positions can be tailored to occupy specific pockets within the ATP-binding site of kinases.[3][4] The trifluoromethyl group is often crucial for achieving high potency and selectivity, as seen in the Bcr-Abl inhibitor Ponatinib, which features a related imidazo[1,2-b]pyridazine core.[4][18]
- **Anticancer Agents:** Numerous pyridazine derivatives have been investigated for their antiproliferative activity against various cancer cell lines.[14] The scaffold serves as a versatile platform for creating compounds that target critical pathways in cancer progression.
- **Agrochemicals:** The unique properties conferred by the trifluoromethyl group also make these compounds valuable in the agrochemical industry as potential herbicides and fungicides.[5]

Conclusion

While **3-Methyl-6-(trifluoromethyl)pyridazine** is not a widely cataloged compound, it represents a valuable target within a chemical class of high importance. This guide demonstrates that its synthesis is readily achievable through modern synthetic methods, primarily via the functionalization of the key intermediate, 3-Chloro-6-(trifluoromethyl)pyridazine. The robust protocols for cross-coupling reactions provided herein empower researchers and drug development professionals to access this molecule and a vast array of other analogs, facilitating the exploration of the rich biological potential of the trifluoromethyl-pyridazine scaffold.

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